1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol
CAS No.: 331860-22-1
Cat. No.: VC6815219
Molecular Formula: C12H15ClFNO
Molecular Weight: 243.71
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 331860-22-1 |
|---|---|
| Molecular Formula | C12H15ClFNO |
| Molecular Weight | 243.71 |
| IUPAC Name | 1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-ol |
| Standard InChI | InChI=1S/C12H15ClFNO/c13-11-2-1-3-12(14)10(11)8-15-6-4-9(16)5-7-15/h1-3,9,16H,4-8H2 |
| Standard InChI Key | MAJJGJJKEJIXNF-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1O)CC2=C(C=CC=C2Cl)F |
Introduction
Chemical and Physicochemical Properties
Molecular Characteristics
1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol is characterized by a piperidine ring (a six-membered amine heterocycle) substituted at the 4-position with a hydroxyl group and at the 1-position with a 2-chloro-6-fluorobenzyl moiety. The presence of both chlorine and fluorine atoms on the benzyl group introduces electronegative and steric effects that influence the compound’s reactivity and potential interactions with biological systems .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 243.71 g/mol | |
| CAS Number | 331860-22-1 | |
| Structural Class | Halogenated piperidine |
The compound’s calculated molar mass (243.705 g/mol) and halogenated architecture suggest moderate lipophilicity, a trait often desirable for blood-brain barrier penetration in neurological therapeutics .
Stability and Reactivity
The benzyl halide group (2-chloro-6-fluorobenzyl) is prone to nucleophilic substitution reactions, particularly under basic conditions, which is leveraged in its synthesis. The hydroxyl group on the piperidine ring provides a site for hydrogen bonding, potentially enhancing solubility in polar solvents.
Synthesis and Preparation
Synthetic Pathways
The synthesis of 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol typically involves a nucleophilic substitution reaction between piperidin-4-ol and 2-chloro-6-fluorobenzyl chloride. This reaction is catalyzed by a base such as potassium carbonate or sodium hydride, which deprotonates the hydroxyl group of piperidin-4-ol, enhancing its nucleophilicity .
Table 2: Representative Synthesis Protocol
| Step | Reagent/Condition | Role |
|---|---|---|
| 1 | Piperidin-4-ol, base (e.g., K₂CO₃) | Deprotonation of hydroxyl group |
| 2 | 2-Chloro-6-fluorobenzyl chloride | Electrophilic benzylating agent |
| 3 | Solvent (e.g., DMF, THF) | Reaction medium |
| 4 | 60–80°C, 12–24 hours | Thermal activation |
This method yields the target compound with moderate to high purity, though chromatographic purification is often required to isolate the product.
Analytical Characterization
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for confirming the structure. The -NMR spectrum would display signals corresponding to the piperidine ring (δ 1.5–2.5 ppm), the benzyl aromatic protons (δ 7.0–7.4 ppm), and the hydroxyl proton (δ 3.5–4.0 ppm) .
Research Findings and Pharmacological Insights
Structure-Activity Relationships (SAR)
Although direct data for this compound are scarce, SAR studies of related piperidines highlight critical features:
-
Halogen Position: Meta and para halogenation on the benzyl group (e.g., 2-chloro-6-fluoro) optimizes steric and electronic interactions with hydrophobic enzyme pockets .
-
Hydroxyl Group: The 4-hydroxy substituent on piperidine enhances solubility and hydrogen-bonding capacity, improving pharmacokinetic profiles .
In Silico Predictions
Computational modeling of 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol suggests affinity for G-protein-coupled receptors (GPCRs) and ion channels, based on its similarity to known ligands. Molecular docking studies could prioritize targets for experimental validation.
Future Directions and Challenges
Preclinical Development
Priorities include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume